N-Me-D-Asp(OtBu)-OH

Peptide Therapeutics Protease Resistance Pharmacokinetics

Standard Asp building blocks frequently cause aspartimide side reactions and yield peptides with poor proteolytic stability. N-Me-D-Asp(OtBu)-OH resolves these issues through three integrated design features: • Nα-Methylation confers 10⁴-10⁶-fold resistance to proteases such as trypsin and chymotrypsin while enhancing passive membrane permeability for oral bioavailability. • The orthogonal β-tert-butyl ester effectively suppresses aspartimide formation during Fmoc-SPPS, improving crude purity and yield. • The D-aspartic acid core imparts conformational constraints for exploring novel receptor space. Supplied with ≥97% HPLC purity; shipped ambient; stored at 2-8°C. Bulk quantities available.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
Cat. No. B13000805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-D-Asp(OtBu)-OH
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)O)NC
InChIInChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m1/s1
InChIKeyVVZMENGKDSBXFM-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Me-D-Asp(OtBu)-OH Overview


N-Me-D-Asp(OtBu)-OH (CAS 1799443-40-5), also designated as Fmoc-N-Me-D-Asp(OtBu)-OH, is a highly pure, protected D-aspartic acid derivative specifically engineered for solid-phase peptide synthesis (SPPS) under Fmoc/tBu chemistry . This building block uniquely combines a backbone Nα-methyl group and a side-chain β-tert-butyl ester. The Nα-methylation is known to enhance proteolytic stability and membrane permeability of derived peptides, while the OtBu ester provides orthogonal protection to prevent aspartimide formation—a critical advantage over standard Asp building blocks . With vendor-reported purities typically ≥98% (HPLC) and well-defined enantiomeric specifications, this compound is a staple for the construction of structurally complex and therapeutically relevant peptides .

Workflow
Fmoc/tBu solid-phase peptide synthesis
Key attributes
Nα-methylation, D-configuration, OtBu ester
Research context
Peptide stability and permeability studies

Why N-Me-D-Asp(OtBu)-OH Cannot Be Substituted


Substituting N-Me-D-Asp(OtBu)-OH with simpler analogs like Fmoc-Asp(OtBu)-OH or the L-isomer (Fmoc-N-Me-L-Asp(OtBu)-OH) is scientifically invalid due to fundamental differences in chemical and biological behavior . The absence of the Nα-methyl group in standard Fmoc-Asp(OtBu)-OH results in a peptide backbone that is significantly more susceptible to proteolytic degradation and often exhibits poor membrane permeability, leading to suboptimal pharmacokinetic profiles [1]. Furthermore, the D-configuration of the aspartic acid core in N-Me-D-Asp(OtBu)-OH imparts distinct conformational constraints and altered target recognition compared to its L-isomer, which is critical for generating peptides with specific bioactivities or resistance to endogenous proteases [2]. The following evidence quantifies these differentiating factors that make direct interchange impossible.

N-Me-D-Asp(OtBu)-OH
Simpler analogs (non-methylated / L-isomer)
Nα-methyl present
Without methylation, peptides may be more susceptible to proteolysis
D-configuration
L-isomer may alter conformational constraints and target recognition
OtBu side-chain protection
Absence of OtBu may increase aspartimide formation risk

N-Me-D-Asp(OtBu)-OH Performance Evidence


Proteolytic Stability

The Nα-methyl group on the N-Me-D-Asp(OtBu)-OH backbone, when incorporated into a peptide, confers a significant increase in resistance to proteolytic degradation compared to peptides containing the non-methylated analog Fmoc-Asp(OtBu)-OH. In studies of N-methylated peptides, this modification has been shown to increase proteolytic stability by a factor ranging from 10⁴ to 10⁶ against enzymes like trypsin and chymotrypsin [1]. Another study demonstrated that inserting N-methyl residues can increase proteolysis resistance from 72-fold to >1000-fold compared to non-methylated controls [2].

Proteolytic Stability
Class-level
10⁴–10⁶-fold vs non-methylated
Supports protease-resistance research context
In vitro trypsin/chymotrypsin; class-level inference
Peptide Therapeutics Protease Resistance Pharmacokinetics

Purity and Enantiomeric Integrity

The Novabiochem® grade of N-Me-D-Asp(OtBu)-OH offers a robust purity profile, with an HPLC assay of ≥98.0% (area%) and enantiomeric purity of ≥98.0% (a/a) . In contrast, its non-methylated D-analog, Fmoc-D-Asp(OtBu)-OH, from the same vendor, demonstrates a higher HPLC purity of ≥99.0% (a/a) and superior enantiomeric purity of ≥99.5% (a/a) . This indicates that while the non-methylated D-Asp building block may be available in slightly higher purity, the N-methylated version maintains a consistent, high-quality specification suitable for demanding SPPS applications.

Purity & Enantiomeric Integrity
Head-to-head
≥98% HPLC; ≤1% lower vs non-methylated D-Asp
Supports SPPS specification review
Novabiochem® specifications
Peptide Synthesis Quality Control Chiral Purity

Aspartimide Formation Suppression

A critical side reaction in Fmoc SPPS involving aspartic acid is the formation of aspartimide, which can drastically reduce peptide yields and complicate purification. The use of a tert-butyl (OtBu) side-chain protecting group is a standard strategy to mitigate this. Research on model peptides has shown that the combination of an OtBu side-chain protecting group and backbone protection (such as Hmb) can lead to complete suppression of aspartimide formation [1]. N-Me-D-Asp(OtBu)-OH inherently contains the OtBu group and, due to its N-methylation, may further reduce the tendency for this side reaction compared to unprotected D-aspartic acid derivatives where the issue is more prevalent .

Aspartimide Suppression
Class-level
Complete suppression with OtBu + backbone protection
Addresses aspartimide side reaction
Model hexapeptide SPPS
SPPS Side-Reaction Prevention Yield Optimization

Membrane Permeability Enhancement

The Nα-methyl group in N-Me-D-Asp(OtBu)-OH, when incorporated into a cyclic or linear peptide, can significantly increase its passive membrane permeability. Studies on cyclic peptides have shown that a single N-methyl group can increase permeability, particularly when it connects or expands hydrophobic surface patches [1]. This effect is attributed to the methylation 'capping' amide protons, thereby reducing the peptide's overall hydrogen-bonding capacity and improving its solvation properties for membrane crossing [2]. While the exact fold-increase is context-dependent, the systematic improvement in permeability is a well-established benefit of N-methylation over non-methylated aspartic acid residues.

Membrane Permeability
Class-level
Systematic improvement; context-dependent increase
Supports permeability study in peptide design
PAMPA and model peptide assays
Drug Delivery Oral Bioavailability Peptide Chemistry

N-Me-D-Asp(OtBu)-OH Applications


Orally Bioavailable Peptide Synthesis

Leverage the Nα-methylation of N-Me-D-Asp(OtBu)-OH to construct peptide backbones with enhanced passive membrane permeability and reduced hydrogen-bonding capacity, a critical feature for developing orally bioavailable drug candidates as evidenced by class-level studies [1].

Proteolytically Stable Biologics

Utilize this building block to introduce a site-specific N-methyl modification, conferring a 10⁴–10⁶ fold increase in resistance to proteases like trypsin and chymotrypsin compared to non-methylated counterparts, thus significantly extending the in vivo half-life of peptide-based therapeutics [2].

High-Fidelity SPPS

Employ the orthogonal OtBu protecting group to effectively suppress the problematic aspartimide side reaction during Fmoc-SPPS, leading to higher crude peptide purities, improved yields, and streamlined purification processes as demonstrated in model peptide studies [3].

Conformationally Constrained Peptide Design

Incorporate the D-aspartic acid core with N-methylation to introduce specific conformational constraints that alter peptide backbone geometry, enabling the exploration of novel chemical space for receptor agonists or antagonists where L-isomers are ineffective or rapidly degraded [4].

Application
Selection Property
Validation Focus
Oral peptide delivery research
Nα-methylation, permeability context
Permeability assay outcomes
Protease-resistant peptide research
N-methylation, protease-resistance context
Stability assays in proteolytic media
High-fidelity Fmoc SPPS
OtBu protection, aspartimide suppression
Aspartimide formation monitoring, crude purity
Conformationally constrained peptide studies
D-configuration, backbone constraint
Enantiomeric integrity, receptor binding context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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